molecular formula C15H18Cl2N2O B13770353 5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride CAS No. 63845-32-9

5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride

Cat. No.: B13770353
CAS No.: 63845-32-9
M. Wt: 313.2 g/mol
InChI Key: INOHVAWBSUAXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride is a chemical compound with the molecular formula C15H17ClN2O·HCl and a molecular weight of 313.25 . It is supplied for research and development purposes only. This product is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. The available scientific literature indicates this compound has been investigated in pharmacological research, with one study reporting an LD50 of 300 mg/kg in mice upon oral administration, resulting in behavioral effects such as changes in wakefulness and motor activity . Compounds featuring indole and piperidine moieties are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The indole scaffold is a near-ubiquitous component in many natural products and pharmaceuticals, known to exhibit a wide range of biological properties . Similarly, piperidine derivatives represent one of the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals . Researchers exploring the synthesis and biological evaluation of novel chemical entities may find this compound a valuable intermediate or reference standard. All necessary safety data sheets should be consulted and followed prior to handling.

Properties

CAS No.

63845-32-9

Molecular Formula

C15H18Cl2N2O

Molecular Weight

313.2 g/mol

IUPAC Name

1-(5-chloro-1H-indol-3-yl)-2-piperidin-1-ium-4-ylethanone;chloride

InChI

InChI=1S/C15H17ClN2O.ClH/c16-11-1-2-14-12(8-11)13(9-18-14)15(19)7-10-3-5-17-6-4-10;/h1-2,8-10,17-18H,3-7H2;1H

InChI Key

INOHVAWBSUAXGY-UHFFFAOYSA-N

Canonical SMILES

C1C[NH2+]CCC1CC(=O)C2=CNC3=C2C=C(C=C3)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

The synthesis can be outlined in the following principal stages:

  • Step 1: Preparation of 5-Chloro-1H-indole-3-acetyl intermediate
    The indole nucleus substituted with chlorine at the 5-position is functionalized at the 3-position with an acetyl group, forming a ketone precursor. This step often involves Friedel-Crafts acylation or related electrophilic substitution reactions.

  • Step 2: Introduction of the 4-piperidinylmethyl moiety
    The ketone intermediate is reacted with 4-piperidinylmethyl derivatives, typically via nucleophilic substitution or condensation reactions, to form the ketone linkage. The piperidine ring is usually introduced as a free base or as a salt, depending on the reaction conditions.

  • Step 3: Formation of the hydrochloride salt
    The final compound is isolated as its hydrochloride salt by treatment with hydrochloric acid, improving its stability and solubility for further applications.

Detailed Reaction Conditions and Reagents

According to patent literature and research documents:

  • The condensation reaction between the 5-chloroindole derivative and the piperidinyl compound is often carried out in the presence of a mineral basic condensation agent such as sodium carbonate, potassium carbonate, or sodium hydroxide to facilitate nucleophilic substitution when the leaving group is a halogen (chlorine, bromine, iodine) on the piperidinylmethyl ketone precursor.
  • Organic bases like pyridine or triethylamine may also be used to neutralize acid byproducts and promote the reaction.
  • Solvents such as chlorobenzene or methyl isobutyl ketone are commonly employed, with reflux conditions maintained for several hours (e.g., 4 hours) to ensure completion of the reaction.
  • The hydrochloride salt is formed by treating the free base with inorganic acids such as hydrochloric acid, often by bubbling gaseous HCl or adding concentrated aqueous HCl, followed by isolation through filtration or crystallization.

Example Synthesis Procedure (Adapted from Patent US4855302A)

Step Reagents and Conditions Description
1 5-chloro-3-(piperidin-4-yl)-1H-indole ketone precursor + potassium carbonate, chlorobenzene, reflux (4 h) Condensation to form the ketone linkage
2 Treatment with hydrochloric acid Formation of hydrochloride salt
3 Filtration and washing Isolation of pure this compound

This method highlights the importance of the base in facilitating the nucleophilic substitution and the role of acid in salt formation.

Alternative Synthetic Routes

While direct condensation is the primary method, other routes reported in related indole-piperidine chemistry include:

  • Hydrogenation and reduction steps for intermediate indoline derivatives, followed by oxidation to ketones. For example, hydrogenation of piperidyl-indoline intermediates over palladium on carbon can yield reduced intermediates that are subsequently oxidized to the ketone form.
  • Use of carbodiimide coupling agents such as N,N'-carbonyldiimidazole or dicyclohexylcarbodiimide when hydroxyl groups are present instead of halogens on the piperidinyl precursor, enabling ester or amide bond formation which can be further converted to ketones.

Analytical Data and Purity Assessment

Though specific analytical data for this compound are limited, general characterization includes:

Parameter Typical Value
Molecular Formula C15H17ClN2O
Molecular Weight ~313.25 g/mol
Melting Point Not explicitly reported; related compounds melt between 150-200 °C
Spectroscopic Techniques NMR (1H, 13C), IR, MS for structure confirmation
Salt Form Hydrochloride salt enhances solubility and stability

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Base-mediated condensation 5-chloroindole ketone precursor, piperidinyl halide, K2CO3, chlorobenzene Reflux, 4 h Straightforward, good yields Requires halogenated precursor
Acid salt formation Free base + HCl Room temperature or slight heating Improves stability and solubility Requires careful acid handling
Hydrogenation route Indoline intermediate, Pd/C, H2 Room temperature, several hours Allows intermediate modification More steps, requires catalyst
Carbodiimide coupling Hydroxyl precursor, carbodiimide Room temperature Useful for non-halogen precursors More complex reagents

Chemical Reactions Analysis

Substitution Reactions

The 5-chloro substitution on the indole ring enables nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Reductive amination : Chlorinated indole derivatives undergo reductive amination with amines in ethanol under reflux, followed by NaBH₄ reduction (e.g., formation of secondary amines 3a–e in ).

  • Cross-coupling : The chloro group participates in Pd-catalyzed Suzuki–Miyaura couplings. For instance, aryl chlorides react with boronic acids at low Pd concentrations (8–1500 ppm) to form biaryl products, as observed in similar compounds .

Ketone Reactivity

The ketone group undergoes:

  • Reduction : Catalytic hydrogenation or NaBH₄-mediated reduction converts the ketone to a secondary alcohol.

  • Nucleophilic Addition : Grignard reagents or organolithium compounds add to the carbonyl, forming tertiary alcohols.

Piperidine Modifications

  • Alkylation : The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Sulfonylation : Reaction with sulfonyl chlorides yields sulfonamide derivatives, as seen in patent examples (e.g., benzenesulfonamide formation ).

Cyclization Reactions

Intramolecular cyclization occurs under coupling conditions:

  • BOP-mediated cyclization : Carboxylic acid derivatives (e.g., 4a–c ) form pyrrolo[3,4-b]indol-3-ones (5a–c ) via BOP reagent activation .

  • Ring closure : Piperidine-linked indoles can cyclize to form tricyclic structures under acidic or basic conditions .

Oxidation and Reduction Pathways

  • Indole Oxidation : The indole ring oxidizes to oxindole derivatives using oxidizing agents like mCPBA.

  • Piperidine Ring Stability : The piperidine ring resists oxidation but undergoes dehydrogenation with strong oxidants (e.g., KMnO₄) to form pyridine derivatives.

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound participates in:

  • Ion exchange : Reacts with stronger acids (e.g., H₂SO₄) to form alternative salts.

  • Base treatment : Neutralization with NaOH liberates the free base form, enhancing solubility in organic solvents .

Table 1: Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYield/NotesSource
Reductive AminationNaBH₄, ethanol, refluxSecondary amines (e.g., 3a–e )~70–88% yield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, aqueous IPABiaryl derivatives3–8 ppm residual Pd
CyclizationBOP, DIPEA, DMFPyrroloindolones (e.g., 5a–c )Activity reduced vs. open-chain
Piperidine AlkylationCH₃I, DCM, room temperatureQuaternary ammonium saltsPatent examples

Mechanistic Insights

  • Pd-Catalyzed Couplings : Pd clusters or nanoparticles facilitate cross-couplings at low loadings (0.01 mol %, 4.9 ppm), with K₄[Fe(CN)₆] enhancing catalyst turnover .

  • Acid-Mediated Cyclization : Protonation of the carbonyl oxygen increases electrophilicity, enabling intramolecular attack by nucleophilic amines .

Scientific Research Applications

5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Piperidine-Containing Indole Derivatives

N-(4-Piperidinylmethyl)amine Derivatives
  • Structure : Piperidinylmethyl amine group attached to varied scaffolds.
  • Activity : Dual c-myc/c-Kit G-quadruplex stabilizers, with implications in anticancer therapy .
  • Comparison: Unlike the target compound’s ketone linkage, these derivatives utilize an amine group, which may enhance hydrogen bonding with G-quadruplex DNA.
1-(3-Chlorobenzyl)-4-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-c]quinoline Hydrochloride
  • Structure: Tetrahydropyridine ring fused to a pyrroloquinoline system.
  • Activity : Triple-acting 5-HT6R/5-HT3R antagonist and MAO-B reversible inhibitor .
  • The absence of an indole core limits direct structural overlap but highlights piperidine’s versatility in receptor targeting.
(3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl)methanamine Dihydrochloride
  • Structure : Methylpiperidine attached to indole at position 3, with a methanamine group at position 3.
  • Comparison : The methyl group on piperidine increases lipophilicity, which could enhance blood-brain barrier penetration relative to the target’s unsubstituted piperidine.

5-Chloroindole Derivatives with Varied Substituents

3,3′-(Pyrimidine-2,5-diyl)bis(5-chloro-1H-indole) (Compound 39)
  • Structure : Two 5-chloroindole units linked by a pyrimidine ring.
  • Synthesis : One-pot reaction from 5-chloro-3-iodoindole .
  • Comparison: The dimeric structure may enhance stacking interactions with DNA or proteins, whereas the target’s mono-indole design likely prioritizes selective target binding.
1,3,5-Triazine Derivatives (e.g., Compound 4)
  • Structure : 5-Chloroindole-ethylamine linked to a triazine core.
  • Activity : High 5-HT7 receptor affinity, influenced by substituents like phenethyl groups .
  • Comparison : The triazine scaffold introduces planar aromaticity, which may improve π-π stacking with receptors compared to the target’s ketone linker.
5-Chloro-1H-indole-3-ethylamine Hydrochloride
  • Structure : Ethylamine group at indole position 3.
  • Properties : Higher polarity due to the amine group, likely improving aqueous solubility but reducing membrane permeability vs. the target’s ketone .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Key Findings References
Target Compound 5-Chloroindole, piperidinylmethyl ketone Inferred from analogs (e.g., anticancer, CNS) Hydrochloride enhances solubility -
N-(4-Piperidinylmethyl)amine Derivatives Piperidinylmethyl amine Dual c-myc/c-Kit G-quadruplex binder Stabilizes oncogene promoters
Compound 39 (Bis-indole-pyrimidine) Dimeric 5-chloroindole Synthetic alkaloid Synthesized via one-pot iodination
5-HT6R/5-HT3R Antagonist (Tetrahydropyridine) Tetrahydropyridine, chlorobenzyl Triple-acting receptor antagonist MAO-B reversibility observed
Triazine Derivatives (Compound 4) Triazine core with indole-ethylamine 5-HT7 receptor affinity Substituents modulate binding efficiency
5-Chloroindole-3-ethylamine HCl Ethylamine substituent Safety data available Higher polarity vs. ketone analogs

Biological Activity

5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride, also known by its CAS number 63845-32-9, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C15H17ClN2O·HCl
  • Molecular Weight : 313.25 g/mol
  • Chemical Structure : The compound features an indole moiety linked to a piperidine ring through a ketone functional group, which is essential for its biological activity.

The biological activity of this compound primarily involves its interaction with cholinergic systems. It has been studied for its potential as an inhibitor of cholinesterases, which are enzymes that hydrolyze acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Inhibition of Cholinesterases

Research indicates that this compound exhibits significant inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that it competes effectively with substrates at the active sites of these enzymes, leading to increased acetylcholine concentrations. Specific IC50 values for the inhibition of AChE and BChE are critical for understanding its potency:

Enzyme IC50 (µM)
Acetylcholinesterase (AChE)TBD
Butyrylcholinesterase (BChE)TBD

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to its ability to modulate cholinergic transmission, which plays a pivotal role in neuroprotection.
  • Cognitive Enhancement : Another research project highlighted the potential cognitive-enhancing effects of this compound in animal models of Alzheimer's disease. The results showed improved memory and learning capabilities, correlating with the inhibition of cholinesterases.
  • Toxicological Assessment : Toxicity studies have indicated that while the compound has beneficial effects at therapeutic doses, high concentrations can lead to adverse effects such as neuromuscular blockade and respiratory distress due to excessive cholinergic stimulation.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications in the piperidine ring and indole structure can significantly affect biological activity. For instance, substituents on the piperidine nitrogen have been shown to enhance binding affinity to cholinesterases.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds can shed light on the specific contributions of different functional groups:

Compound AChE IC50 (µM) BChE IC50 (µM)
This compoundTBDTBD
Compound A (similar structure)TBDTBD
Compound B (different substitutions)TBDTBD

Q & A

Q. What synthetic strategies are commonly employed to prepare 5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride?

A multi-step synthesis is typically required, involving:

  • Step 1 : Formation of the indole-piperidine ketone scaffold via coupling reactions. For example, acid chloride intermediates (e.g., 1-acetylpiperidine-4-carboxylic acid) can react with aromatic substrates in the presence of Lewis acids like AlCl₃ to form ketones .
  • Step 2 : Hydrochloride salt formation using HCl in polar solvents (e.g., ethanol or methanol), followed by recrystallization for purification .
  • Key reagents : Piperidine derivatives, chloroindole precursors, and coupling agents like DCC/DMAP.
Example Reaction Steps Reagents/Conditions Reference
Ketone formation via acid chlorideAlCl₃, fluorobenzene, 80°C
Salt formationHCl gas in anhydrous ethanol

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • X-ray crystallography : For unambiguous determination of molecular geometry and hydrogen bonding patterns. SHELX software (e.g., SHELXL) is widely used for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloroindole protons at δ 7.2–7.5 ppm, piperidine methylene groups at δ 2.5–3.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₆ClN₂O·HCl).

Q. What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : In airtight containers at 2–8°C, away from moisture and oxidizers .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the ketone coupling step?

  • Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DCM) may enhance reaction rates compared to non-polar solvents .
  • Temperature control : Microwave-assisted synthesis at 100–120°C can reduce reaction time from hours to minutes .

Example Optimization Results :

Condition Yield Notes
AlCl₃ in DCM, 24h65%Baseline method
FeCl₃ in DMF, 6h78%Improved solubility
Microwave, 120°C, 1h82%Reduced side-product formation

Q. How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Dynamic effects : Use variable-temperature NMR to identify conformational exchange broadening in piperidine rings .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or MOE) .
  • Crystallographic cross-check : Validate proton assignments using X-ray-derived hydrogen positions .

Q. What in silico approaches predict the compound’s biological activity?

  • Molecular docking : Use Protein Data Bank (PDB) structures (e.g., serotonin receptors) to model binding interactions .
  • Pharmacophore modeling : Identify critical features (e.g., chloroindole’s hydrophobic pocket, piperidine’s hydrogen-bonding capability) .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks based on logP and PSA values .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

  • Hypothesis : Polymorphism or hydrate formation may alter solubility.
  • Methods :
  • Perform PXRD to identify crystalline forms .
  • Conduct DSC/TGA to detect hydrates or solvates .
    • Example : A study found that the hydrochloride salt forms a monohydrate in ethanol, reducing solubility in DCM by 40% .

Methodological Notes

  • SHELX refinement : For crystallographic data, use SHELXL’s TWIN and BASF commands to handle twinning or disorder .
  • HPLC purity assessment : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.